3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is a fluorinated alcohol compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol typically involves the reaction of perfluorinated alkyl iodides with alcohols under specific conditions. One common method includes the use of perfluorooctyl iodide and a suitable alcohol in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The final product is typically purified through distillation or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as aldehydes or primary alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Aldehydes, primary alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity and binding affinity of the compound. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 2-(Perfluorohexyl)ethyl methacrylate
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a highly fluorinated carbon chain. This structure imparts unique properties such as high hydrophobicity, chemical stability, and specific reactivity patterns that are not commonly found in other fluorinated compounds .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSZDTUULNWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F13O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895356 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64773-44-0 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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